molecular formula C8H12O3 B1432080 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid CAS No. 1803591-24-3

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Cat. No.: B1432080
CAS No.: 1803591-24-3
M. Wt: 156.18 g/mol
InChI Key: ZYTARHXIOFZCHV-UHFFFAOYSA-N
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Description

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H12O3. It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom.

Mechanism of Action

In general, the mechanism of action of a compound refers to how it interacts with its target, such as a protein or enzyme, to produce a biological effect. The mode of action can involve binding to the target, inhibiting its function, or triggering a signaling pathway .

Biochemical pathways refer to the series of chemical reactions that occur within a cell. A compound can affect these pathways by interacting with one or more enzymes or other proteins involved in the pathway .

Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted by the body. Factors that can affect the pharmacokinetics of a compound include its chemical structure, formulation, route of administration, and individual patient characteristics .

The result of action refers to the molecular and cellular effects of the compound’s action. This can include changes in gene expression, protein function, cell signaling, or cell behavior .

The action environment refers to how environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with formaldehyde and a suitable catalyst to form the pyran ring . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid is unique due to the presence of the ethyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with enzymes and other molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-7-6(8(9)10)4-3-5-11-7/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTARHXIOFZCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 2
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 3
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 4
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 5
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 6
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

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